1,6-Methano[10]annulen-11-one
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Overview
Description
1,6-Methano[10]annulen-11-one, also known as bicyclo[4.4.1]undeca-1,3,5,7,9-pentaen-11-one, is an aromatic hydrocarbon with the chemical formula C₁₁H₈O . This compound is a derivative of 1,6-Methano[10]annulene, where a carbonyl group is introduced at the 11th position. It is known for its unique structural properties and aromaticity, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1,6-Methano[10]annulen-11-one typically involves multiple steps:
Birch Reduction: The process begins with the Birch reduction of naphthalene to produce isotetralin.
Dichlorocarbene Addition: Dichlorocarbene, prepared in situ from chloroform and potassium tert-butoxide, is added to form a transannular cyclopropane ring.
Reduction: A second reduction step removes the chloride substituents.
Chemical Reactions Analysis
1,6-Methano[10]annulen-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DDQ to form more stable aromatic structures.
Substitution: The compound can undergo substitution reactions where different functional groups replace hydrogen atoms or other substituents.
Common reagents used in these reactions include chloroform, potassium tert-butoxide, and DDQ . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,6-Methano[10]annulen-11-one has several scientific research applications:
Chemistry: It is used in the study of aromaticity and resonance structures due to its unique aromatic properties.
Material Science:
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1,6-Methano[10]annulen-11-one involves its aromaticity and resonance structures. The compound’s molecular targets and pathways are primarily related to its ability to participate in various chemical reactions, such as oxidation and reduction . Its aromatic nature allows it to interact with other aromatic compounds and influence their chemical behavior.
Comparison with Similar Compounds
1,6-Methano[10]annulen-11-one is similar to other compounds in the annulene family, such as:
1,6-Methano[10]annulene: The parent compound without the carbonyl group.
Cyclodecapentaene: Another annulene with a similar ring structure but without the methano bridge.
1,5-Methano[10]annulene: A related compound with a methano bridge at a different position.
Properties
CAS No. |
36628-80-5 |
---|---|
Molecular Formula |
C11H8O |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
bicyclo[4.4.1]undeca-1,3,5,7,9-pentaen-11-one |
InChI |
InChI=1S/C11H8O/c12-11-9-5-1-2-6-10(11)8-4-3-7-9/h1-8H |
InChI Key |
WUJSPQKZDGCKIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC=CC(=C1)C2=O |
Origin of Product |
United States |
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